[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-6-9-5-2-1-3-8-7(5)11-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEAWTJMGDYYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Nitropyridin-3-amine with Dithio Esters
One classical method reported involves the reaction of 2-nitropyridin-3-amine with dithio esters containing carbamoyl groups to formthiazolo[5,4-b]pyridine-2-carboxamides, which are closely related derivatives of the target aldehyde compound. This approach relies on nucleophilic attack and ring closure facilitated by the sulfur atoms in the dithio esters, followed by reduction or functional group transformations to yield the aldehyde functionality at the 2-position of the fused ring system.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-nitropyridin-3-amine + dithio esters | Formation of thiazolo fused ring system |
| 2 | Functional group manipulation | Conversion to carboxamides or aldehydes |
Reaction Scheme Example for Related Thiazolo Derivatives
Pyrazole-4-carbaldehyde + Dithiooxamide --(Microwave, DMF, 150°C)--> Dihydrothiazolo intermediate
Dihydrothiazolo intermediate + SeO2 --(180°C)--> Aromatic thiazolo fused heterocycle + Se (precipitate)
Analytical and Structural Characterization
- NMR Spectroscopy: Disappearance of aldehyde proton signals in ^1H NMR upon ring closure; characteristic carbon signals in ^13C NMR for thiazolo carbons; ^15N NMR signals confirm nitrogen environment.
- IR Spectroscopy: Loss of aldehyde C=O stretch; appearance of thiazolo ring characteristic bands.
- X-ray Crystallography: Confirms fused ring structure and molecular conformation, including intermolecular interactions such as S···S contacts in solid state.
Summary Table of Preparation Methods
Research Findings and Notes
- Microwave activation significantly improves reaction rates and yields in thiazolo ring formation.
- Selenium dioxide is an effective oxidant that simplifies purification by precipitating as elemental selenium.
- The choice of aldehyde and dithio compound affects the yield and purity of the final product.
- While direct syntheses ofthiazolo[5,4-b]pyridine-2-carbaldehyde are less frequently reported, methodologies for related fused thiazolo systems provide a foundation for its preparation.
- The development of one-pot methods reduces labor and increases efficiency compared to multi-step syntheses involving toxic oxidants like DDQ or chloroanil.
Chemical Reactions Analysis
Types of Reactions: [1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have identified thiazolo[5,4-b]pyridine derivatives as promising candidates for anticancer agents. For instance, a series of novel compounds were synthesized and evaluated for their ability to inhibit phosphoinositide 3-kinase (PI3K), an important target in cancer therapy. One derivative demonstrated potent inhibition with an IC50 value of 3.4 nM against PI3Kα, indicating its potential as a lead compound for further development in cancer treatment .
Antibacterial Properties
Thiazolo[5,4-b]pyridine derivatives have also been explored for their antibacterial activity. Patent literature describes the synthesis of these compounds and their efficacy against various bacterial strains. The compounds exhibit significant antibacterial properties, making them suitable for further development into pharmaceutical formulations .
Other Pharmacological Activities
In addition to anticancer and antibacterial properties, thiazolo[5,4-b]pyridine derivatives have been investigated for other pharmacological activities including:
- DNA gyrase B inhibition : This mechanism is crucial for bacterial DNA replication and presents a target for antibiotic development.
- Glucokinase activation : Compounds that activate glucokinase may be beneficial in the treatment of diabetes .
Synthesis of Novel Compounds
The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. A notable method involves the microwave-assisted reaction of dithiooxamide with aldehydes to produce thiazolo derivatives efficiently . This approach not only enhances yield but also reduces reaction time.
Material Science
Thiazolo[5,4-b]pyridine derivatives are being explored for their electronic properties in material science applications. Their unique structure allows them to function effectively as ligands in coordination chemistry and as components in organic electronic devices .
Synthesis and Characterization
A case study involved the synthesis of 2-pyridyl and 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues. These were characterized using NMR spectroscopy and X-ray diffraction techniques, confirming their structural integrity and potential bioactivity .
Biological Evaluation
Another study focused on evaluating the biological activity of synthesized thiazolo[5,4-b]pyridine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .
Data Tables
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | IC50 = 3.4 nM against PI3Kα |
| Antibacterial Agents | Significant activity against multiple strains | |
| Synthetic Chemistry | Heterocyclic Precursors | Efficient microwave-assisted synthesis |
| Material Science | Electronic Components | Potential use in organic electronics |
Mechanism of Action
The mechanism by which [1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase by forming key hydrogen bonds with the kinase, thereby blocking its activity . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives with Varied Substituents
c-KIT Inhibitors (e.g., Compound 6h)
- Structure : Derivatives bearing a 3-(trifluoromethyl)phenyl group at the R1 position (e.g., 6h) demonstrated moderate c-KIT inhibition (IC50 = 9.87 µM). The trifluoromethyl group enhances hydrophobic interactions within the kinase’s binding pocket.
- Key SAR Insights :
- Replacement of the amide linkage with urea (6j) or insertion of a methylene spacer (6i) abolished activity, emphasizing the critical role of direct amide bonding .
- Aromatic substituents (five- or six-membered rings) were generally inactive except for 6h, highlighting the specificity of the trifluoromethylphenyl group .
PI3K Inhibitors (e.g., Compound 19a)
- Structure : 2-Pyridyl and sulfonamide-substituted derivatives (e.g., 19a) showed potent PI3Kα inhibition (IC50 = 3.6 nM).
- Key SAR Insights: Sulfonamide groups (e.g., 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide) are essential for nanomolar potency . Replacement of the pyridyl group with phenyl reduced activity by >10-fold, underscoring the importance of the nitrogen-rich heterocycle for target engagement . Selectivity: Compound 19a exhibited 10-fold lower activity against PI3Kβ compared to PI3Kα/γ/δ, suggesting isoform-specific interactions .
Table 1: Enzymatic Inhibition Profiles of Selected Thiazolo[5,4-b]pyridine Derivatives
Heterocyclic Analogues with Modified Cores
Thieno[2,3-b]pyridine-2-carbaldehyde
- Structural Difference : Replaces the thiazole sulfur with a thiophene ring.
- Functional Impact: Reduced similarity (0.56 vs. No direct activity data are available, but structural analogs suggest reduced potency compared to thiazolo derivatives.
Benzoxadiazole Derivatives
Functional Group Comparisons
Carbaldehyde vs. Carboxamide and Sulfonamide
- Carbaldehyde: Primarily used as a synthetic intermediate for forming Schiff bases or conjugates (e.g., in antimicrobial agents via chalcone formation) .
- Carboxamide/Sulfonamide : These groups enhance target affinity through hydrogen bonding. For example, sulfonamide in 19a forms critical interactions with PI3Kα’s ATP-binding pocket .
Thiol vs. Carbaldehyde
- Thiazolo[5,4-b]pyridine-2-thiol : The thiol group (CAS 57135-09-8) may confer distinct reactivity (e.g., disulfide formation) but lacks reported inhibitory data compared to carbaldehyde derivatives .
Biological Activity
[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a precursor for synthesizing various bioactive molecules and has shown promise in therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure
The molecular formula of this compound is CHNOS. Its structural features contribute to its unique biological properties. The compound's structure can be represented as follows:
- SMILES : C1=CC2=C(N=C1)SC(=N2)C=O
- InChI : InChI=1S/C7H4N2OS/c10
The biological activity of this compound primarily stems from its interaction with specific molecular targets. Notably, derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. The inhibition occurs through the formation of hydrogen bonds between the compound and the kinase, effectively blocking its activity and potentially leading to reduced tumor growth in cancer therapy .
Anticancer Properties
Research indicates that this compound derivatives exhibit significant inhibitory activity against various cancer-related enzymes. For instance, one derivative was found to have an IC value of 3.6 nM against PI3Kα, highlighting its potency as a potential anticancer agent . Additionally, compounds derived from this structure have demonstrated enhanced activity against c-KIT mutations associated with gastrointestinal stromal tumors (GIST), indicating their therapeutic relevance in targeted cancer therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that thiazolo[5,4-b]pyridine derivatives possess antibacterial and antifungal activities against various pathogens. For example, certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong potential for development as antimicrobial agents .
Study on Anticonvulsant Activity
A recent study evaluated the anticonvulsant effects of thiazole-integrated compounds, including those derived from this compound. The findings revealed significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide. This suggests that modifications to the thiazolo structure can enhance therapeutic efficacy in seizure disorders .
Structure-Activity Relationship (SAR)
SAR studies have been critical in identifying key functional groups that enhance biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring connected to thiazole moieties has been linked to increased potency against seizures and cancer-related targets. Such insights are invaluable for guiding future synthetic efforts aimed at optimizing therapeutic profiles .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| Thiazolo[4,5-b]pyridine | Antimicrobial and anticancer | Different substitution patterns |
| Pyrano[2,3-d]thiazole | Antibacterial and anticancer | Broad medicinal properties |
| Thiazolopyrimidine | Various biological activities | Used extensively in drug development |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for [1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde?
- Methodological Answer : One-pot microwave-assisted synthesis using pyrazole-4-carbaldehydes and dithiooxamide under controlled temperature (120–150°C) yields fused thiazolo-thiazole derivatives in ~87% efficiency . Condensation reactions with thioglycolic acid or hydrazine hydrate can further functionalize the core structure . Key steps include cyclization under acidic conditions and purification via column chromatography.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, flame-retardant lab coats) to avoid skin contact . Work in well-ventilated areas or fume hoods due to potential inhalation hazards (H319/H335 warnings) . Decontaminate spills with inert adsorbents and dispose of waste per local regulations . Toxicity data gaps (e.g., mutagenicity) necessitate conservative handling .
Q. How can researchers characterize this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and thiazole ring (C-S-C ~650 cm⁻¹) .
- NMR : ¹H NMR distinguishes pyridine protons (δ 8.1–8.5 ppm) and aldehyde protons (δ 9.8–10.2 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., 168.24 g/mol for the core structure) .
Advanced Research Questions
Q. How do structural modifications of this compound impact its bioactivity in drug-resistant cancers?
- Methodological Answer : SAR studies show that introducing electron-withdrawing groups (e.g., trifluoromethyl at C-6) enhances c-KIT inhibition (IC₅₀ < 50 nM) by improving binding to ATP pockets. Derivatives like 6r overcome imatinib resistance in GIST models by targeting D816V mutations . Computational docking (AutoDock Vina) and in vitro kinase assays validate these interactions .
Q. What mechanistic insights explain its role in antimicrobial activity?
- Methodological Answer : Thiazolo-pyridine hybrids disrupt bacterial membranes via thiol-mediated oxidative stress. For example, bis-thiazolo[4,5-c]isoxazolines with 1,2,4-triazole moieties inhibit E. coli (MIC = 8 µg/mL) by targeting penicillin-binding proteins . Time-kill assays and SEM imaging confirm membrane lysis .
Q. How can researchers resolve contradictions in reported toxicity profiles?
- Methodological Answer : Discrepancies arise from inconsistent purity standards (e.g., residual solvents in synthesis). Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
